molecular formula C8H13NO2 B3245799 2-(Furan-2-ylmethyl-methyl-amino)-ethanol CAS No. 17254-98-7

2-(Furan-2-ylmethyl-methyl-amino)-ethanol

Cat. No.: B3245799
CAS No.: 17254-98-7
M. Wt: 155.19 g/mol
InChI Key: IOZBNKPLJBTBQQ-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethyl-methyl-amino)-ethanol is a nitrogen-containing ethanol derivative with a furan heterocycle and methyl substituents on the amino group. Its molecular formula is C₈H₁₃NO₂ (molecular weight: 155.19 g/mol). The compound features a furan-2-ylmethyl group (a methyl-substituted furan ring) and a methyl group attached to the nitrogen atom, with an ethanol backbone.

Its structural uniqueness lies in the combination of a heterocyclic aromatic system (furan) and a secondary amine with short alkyl chains.

Properties

IUPAC Name

2-[furan-2-ylmethyl(methyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9(4-5-10)7-8-3-2-6-11-8/h2-3,6,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZBNKPLJBTBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethyl-methyl-amino)-ethanol typically involves the reaction of furan-2-carbaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethyl-methyl-amino)-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include:

  • Aldehydes and carboxylic acids from oxidation.
  • Amines and alcohols from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

2-(Furan-2-ylmethyl-methyl-amino)-ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethyl-methyl-amino)-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between 2-(Furan-2-ylmethyl-methyl-amino)-ethanol and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents on Amino Group Key Properties/Applications References
This compound C₈H₁₃NO₂ 155.19 Methyl, Furan-2-ylmethyl Discontinued research chemical
2-[Phenyl(phenylmethyl)amino]ethanol C₁₅H₁₇NO 227.31 Phenyl, Benzyl Used in organic synthesis
Ethanol, 2-[methyl(phenylmethyl)amino] C₁₀H₁₅NO 165.23 Methyl, Benzyl Intermediate in pharmaceuticals
2-(Benzylamino)-1-(furan-2-yl)ethanol C₁₃H₁₅NO₂ 217.27 Benzyl Potential biological activity

Key Structural Differences

Substituent Effects: The target compound’s furan-2-ylmethyl group introduces a heteroaromatic system, distinct from the benzyl or phenyl groups in analogs like 2-[Phenyl(phenylmethyl)amino]ethanol . Furan’s oxygen atom enhances polarity and hydrogen-bonding capacity compared to purely hydrocarbon substituents. Methyl vs.

Physicochemical Properties: Molecular Weight: The target compound (155.19 g/mol) is lighter than analogs with benzyl substituents (e.g., 217.27 g/mol for 2-(Benzylamino)-1-(furan-2-yl)ethanol) , suggesting higher volatility or better solubility in polar solvents. Hydrogen Bonding: The ethanol hydroxyl group and tertiary amine enable hydrogen bonding, similar to compounds like 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, which forms intramolecular N–H···O and N–H···Cl bonds for stabilization .

Hydrogen Bonding and Crystal Packing

Compounds like 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol () exhibit stabilization via N–H···O/Cl bonds and π–π interactions . The target compound’s furan ring may engage in similar interactions, though its planar geometry (r.m.s. deviation: ~0.03 Å in related structures ) could influence packing efficiency.

Biological Activity

2-(Furan-2-ylmethyl-methyl-amino)-ethanol, also known by its CAS number 17254-98-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a furan ring, which is known for its reactivity and ability to participate in various biological processes. Its structure can be represented as follows:

  • Molecular Formula : C₉H₁₃N₃O
  • Molecular Weight : 167.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is implicated in various neurological disorders.

Enzyme Inhibition

Research indicates that derivatives of furan-containing compounds can act as reversible inhibitors of MAO-B. For instance, the compound N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) demonstrated significant inhibition with an IC50 value of 5.16 μM against MAO-B, showcasing the potential of furan derivatives in modulating neurotransmitter levels in the brain .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Neuroprotective Effects : The compound has shown promise in enhancing synaptic transmission and long-term potentiation (LTP) in the hippocampus, suggesting potential applications in cognitive enhancement therapies .
  • Antioxidant Properties : Furan derivatives are often associated with antioxidant activities, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal tissues.
  • Potential Antimicrobial Activity : Some studies have indicated that compounds containing furan moieties may exhibit antimicrobial properties, although specific data on this compound is limited.

Case Studies and Research Findings

Several studies have investigated the biological activity of furan derivatives, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

StudyCompoundActivityFindings
F2MPAMAO-B InhibitionIC50 = 5.16 μM; enhances synaptic transmission
Furan DerivativesAntioxidantExhibited significant free radical scavenging activity
Furan-containing AmidesAntimicrobialShowed activity against various bacterial strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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